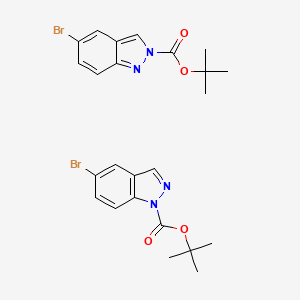
Tert-butyl 5-bromoindazole-1-carboxylate;tert-butyl 5-bromoindazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 5-bromoindazole-1-carboxylate and tert-butyl 5-bromoindazole-2-carboxylate are chemical compounds that belong to the indazole family. Indazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry and materials science. These compounds are characterized by the presence of a bromine atom at the 5-position of the indazole ring and a tert-butyl ester group at either the 1- or 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-bromoindazole-1-carboxylate typically involves the bromination of indazole followed by esterification. A common synthetic route includes the bromination of indazole using N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide. The resulting 5-bromoindazole is then reacted with tert-butyl chloroformate in the presence of a base like triethylamine to form tert-butyl 5-bromoindazole-1-carboxylate.
For tert-butyl 5-bromoindazole-2-carboxylate, the synthetic route is similar but involves the esterification at the 2-position. The reaction conditions are generally mild, and the reactions are carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of these compounds follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-bromoindazole-1-carboxylate and tert-butyl 5-bromoindazole-2-carboxylate undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: These compounds can be oxidized or reduced under specific conditions to form different derivatives.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkyl halides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used.
Ester Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid or sodium hydroxide being common choices.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized indazole derivatives, while hydrolysis of the ester group results in the formation of 5-bromoindazole-1-carboxylic acid or 5-bromoindazole-2-carboxylic acid.
Scientific Research Applications
Tert-butyl 5-bromoindazole-1-carboxylate and tert-butyl 5-bromoindazole-2-carboxylate have several applications in scientific research:
Medicinal Chemistry: These compounds are used as intermediates in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents.
Biological Studies: They serve as probes in biological assays to study enzyme activity and receptor binding.
Materials Science: These compounds are used in the synthesis of organic semiconductors and other advanced materials.
Chemical Biology: They are employed in the design of chemical probes for studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of tert-butyl 5-bromoindazole-1-carboxylate and tert-butyl 5-bromoindazole-2-carboxylate depends on their specific application. In medicinal chemistry, these compounds often act as inhibitors of specific enzymes or receptors. The bromine atom and the ester group play crucial roles in binding to the active site of the target molecule, thereby modulating its activity. The molecular targets and pathways involved vary depending on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-Bromoindazole: Lacks the tert-butyl ester group, making it less lipophilic and potentially less bioavailable.
Tert-butyl 5-chloroindazole-1-carboxylate: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
Tert-butyl 5-fluoroindazole-1-carboxylate: Contains a fluorine atom, which can significantly alter its electronic properties and interactions with biological targets.
Uniqueness
Tert-butyl 5-bromoindazole-1-carboxylate and tert-butyl 5-bromoindazole-2-carboxylate are unique due to the presence of both the bromine atom and the tert-butyl ester group. This combination imparts specific chemical and biological properties, such as increased lipophilicity and enhanced binding affinity to certain biological targets, making them valuable intermediates in drug discovery and materials science.
Properties
Molecular Formula |
C24H26Br2N4O4 |
|---|---|
Molecular Weight |
594.3 g/mol |
IUPAC Name |
tert-butyl 5-bromoindazole-1-carboxylate;tert-butyl 5-bromoindazole-2-carboxylate |
InChI |
InChI=1S/2C12H13BrN2O2/c1-12(2,3)17-11(16)15-7-8-6-9(13)4-5-10(8)14-15;1-12(2,3)17-11(16)15-10-5-4-9(13)6-8(10)7-14-15/h2*4-7H,1-3H3 |
InChI Key |
WTMAVGZRPNBQSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C2C=C(C=CC2=N1)Br.CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Br)C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14119056.png)
![9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione](/img/structure/B14119066.png)
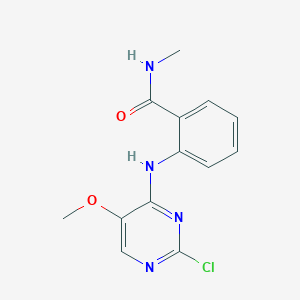
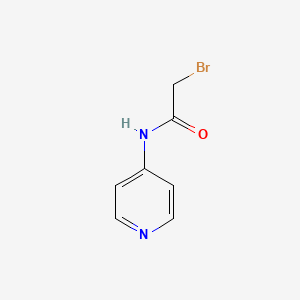

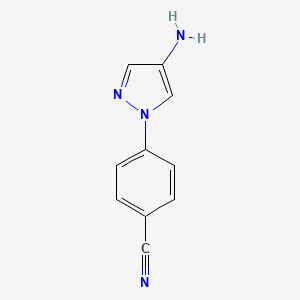
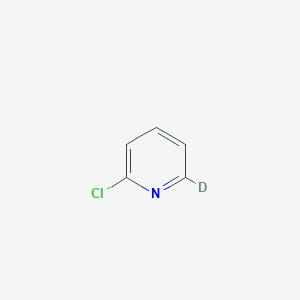
![1-(4-fluorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14119099.png)
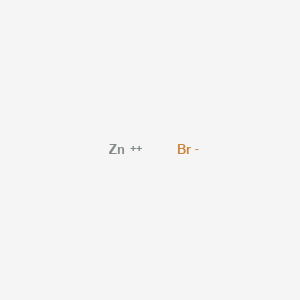
![(5E)-6-methyl-2-oxabicyclo[9.4.0]pentadeca-1(11),5,12,14-tetraen-13-ol](/img/structure/B14119113.png)

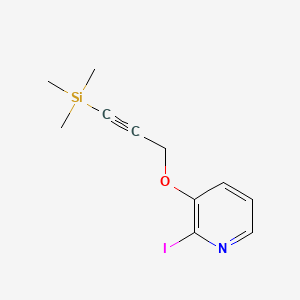
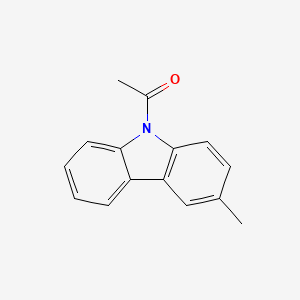
![[(1S)-3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone](/img/structure/B14119155.png)
